5-Bromo-7-methoxychroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRTABSJHTAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCO2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 5-Bromo-7-methoxychroman-4-one
Preparation strategies are broadly categorized into two main pathways: the late-stage bromination of a 7-methoxychroman-4-one precursor and multi-step syntheses that build the chromanone ring with the desired substituents already in place or introduced through functional group interconversions.
The introduction of a bromine atom onto the aromatic ring of 7-methoxychroman-4-one is a common and direct method for synthesizing the target compound. The methoxy (B1213986) group at the 7-position is an ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic substitution. The C5 and C6 positions are ortho and para, respectively, making them susceptible to bromination.
Direct bromination involves the use of molecular bromine (Br₂) as the electrophilic bromine source. These reactions are typically carried out in a suitable solvent that can facilitate the reaction while minimizing side products. The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent over-bromination.
A study on the bromination of coumarin (B35378) derivatives, which share the benzopyran core, demonstrated that reactions with liquid bromine in various solvents can effectively introduce bromine onto the aromatic ring researchgate.net. While specific conditions for 7-methoxychroman-4-one were not detailed, the principles of electrophilic aromatic substitution suggest that solvents like acetic acid or chlorinated hydrocarbons could be employed.
Table 1: Hypothetical Conditions for Direct Bromination
| Starting Material | Reagent | Solvent | Temperature | Potential Product |
| 7-Methoxychroman-4-one | Br₂ | Acetic Acid | Room Temp. | This compound |
| 7-Methoxychroman-4-one | Br₂ | Dichloromethane | 0 °C to Room Temp. | This compound |
This table represents plausible reaction conditions based on general knowledge of electrophilic aromatic bromination.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds, serving as a milder and more selective source of electrophilic bromine compared to Br₂ wikipedia.orgorganic-chemistry.org. It is particularly effective for activated aromatic rings, such as those containing methoxy groups mdma.ch.
The reaction is often performed in polar aprotic solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF), which can enhance the reactivity and regioselectivity of the bromination mdma.chresearchgate.net. Research has shown that using NBS in acetonitrile is a mild and highly regiospecific method for the nuclear bromination of methoxy-substituted benzenes and naphthalenes mdma.ch. This method's high efficiency and selectivity for activated arenes make it a preferred choice for synthesizing compounds like this compound researchgate.net. The reaction can proceed readily at room temperature, often to completion within minutes to hours researchgate.net.
Table 2: NBS-Mediated Bromination of Methoxy-Activated Arenes
| Substrate Example | Reagent | Solvent | Time | Yield | Reference |
| 3,5-Dimethylanisole | NBS | Acetonitrile | 20 min | High | researchgate.net |
| Methoxybenzenes | NBS | Acetonitrile | Variable | High | mdma.ch |
This table showcases the effectiveness of NBS in acetonitrile for brominating compounds structurally related to the precursor of interest.
An alternative to direct bromination involves constructing the chromanone skeleton through cyclization reactions, where the necessary bromo and methoxy substituents are introduced at an earlier stage of the synthesis.
The synthesis of the chromanone ring system is a fundamental process in heterocyclic chemistry ijrpc.com. A common method involves the intramolecular cyclization of a suitably substituted precursor, often a derivative of 2'-hydroxyacetophenone. For the synthesis of this compound, this would typically start from a phenol (B47542) containing the bromo and methoxy groups in the correct positions.
One established route to chromones and chromanones is the cyclization of 1,3-dicarbonyl compounds, which can be formed via Claisen condensation or Baker-Venkataraman rearrangement ijrpc.comscispace.com. For instance, a 2-hydroxy-4-methoxyacetophenone derivative could be elaborated and then cyclized to form the chromanone ring. If the starting acetophenone is already brominated at the desired position (e.g., 2'-hydroxy-3'-bromo-5'-methoxyacetophenone), the subsequent cyclization would directly yield the target molecule.
Functional group interconversion provides another strategic avenue. This approach might involve synthesizing a chromanone with a different substituent that can be chemically converted into the desired bromo or methoxy group.
For example, one could synthesize a 5-amino-7-methoxychroman-4-one. The amino group could then be converted to a bromine atom via a Sandmeyer reaction, which involves diazotization of the amine with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt.
Similarly, the methoxy group could be introduced by methylating a corresponding hydroxychromanone. A 5-bromo-7-hydroxychroman-4-one could be treated with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) to yield this compound.
Catalyst-Driven Synthetic Processes
Catalysts play a crucial role in facilitating the key bond-forming reactions required for the synthesis of the chroman-4-one ring system. Both acid and transition metal catalysts have been employed to achieve these transformations.
Acid-catalyzed intramolecular cyclization is a fundamental and widely used method for the synthesis of chroman-4-ones. This approach typically involves the cyclization of a substituted 3-phenoxypropanoic acid derivative. In the context of this compound, a plausible precursor would be 3-(4-bromo-2-methoxyphenoxy)propanoic acid. The reaction is generally promoted by strong acids, which facilitate the intramolecular Friedel-Crafts acylation.
Transition metal catalysis offers an alternative route to chroman-4-ones, often through the hydrogenation of the corresponding chromones. For the synthesis of this compound, this would involve the selective reduction of the C2-C3 double bond of 5-Bromo-7-methoxy-4H-chromen-4-one. Catalytic hydrogenation is a well-established method for the reduction of α,β-unsaturated ketones.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to ensure the selective reduction of the alkene double bond without affecting the carbonyl group or the aromatic bromo and methoxy substituents. The general transformation is depicted below:
| Catalyst | Substrate | Product | Notes |
| Pd/C | 5-Bromo-7-methoxy-4H-chromen-4-one | This compound | Commonly used, often provides high yields and selectivity. |
| Pt/C | 5-Bromo-7-methoxy-4H-chromen-4-one | This compound | Another effective catalyst, may offer different selectivity in some cases. |
| Raney Ni | 5-Bromo-7-methoxy-4H-chromen-4-one | This compound | A cost-effective alternative, though sometimes requires harsher conditions. |
This table presents plausible catalysts for the hydrogenation reaction based on general chemical principles, as specific literature for this exact transformation is not available.
Advanced Synthetic Techniques
To address the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and base-promoted condensation reactions have been developed and optimized.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including chroman-4-ones. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer byproducts.
The optimization of a microwave-assisted synthesis involves systematically varying parameters such as temperature, reaction time, solvent, and the amount of catalyst or reagent. For instance, in the synthesis of substituted chromones, which are precursors to chroman-4-ones, the optimization of a microwave-assisted Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone and an aldehyde can be performed. acs.org A study on the synthesis of 6-bromochromone-2-carboxylic acid demonstrated a significant improvement in yield (up to 87%) by optimizing parameters like the type and amount of base, solvent, and reaction time under microwave irradiation. mdpi.com
| Parameter | Variation | Optimal Condition (Example) |
| Temperature | 100-180 °C | 150 °C |
| Time | 5-60 min | 20 min |
| Solvent | Toluene, DMF, EtOH | EtOH |
| Base | NaH, K₂CO₃, Piperidine | Piperidine |
This interactive table illustrates a hypothetical optimization process for a microwave-assisted synthesis of a chroman-4-one derivative based on general principles and related literature.
Base-promoted condensation reactions are a cornerstone in the synthesis of the chroman-4-one scaffold. A common approach involves the intramolecular Claisen condensation of a suitable precursor. Alternatively, an intermolecular condensation between a substituted 2-hydroxyacetophenone and an aldehyde, followed by cyclization, can be employed.
For the synthesis of this compound, a key intermediate could be formed from the reaction of 2'-hydroxy-4'-methoxy-5'-bromoacetophenone with a suitable two-carbon synthon. The base, such as sodium hydride or potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, which then participates in the cyclization.
A relevant example is the base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes, which has been optimized using microwave heating to efficiently afford 2-alkyl-substituted 4-chromanones. nih.govsemanticscholar.org This methodology highlights the utility of base-promoted reactions in constructing the chroman-4-one core.
Derivatization of the this compound Scaffold
The this compound scaffold possesses several reactive sites that can be targeted for derivatization to generate a library of analogues with potentially diverse biological activities. The key positions for modification include the aromatic ring, the carbonyl group, and the carbon atoms adjacent to the carbonyl (α-positions).
While specific derivatization reactions for this compound are not extensively documented, reactions on similar bromo- and methoxy-substituted aromatic ketones and chromanones can be considered. For instance, the bromine atom on the aromatic ring can potentially undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the carbonyl group at the 4-position can be a target for various transformations. Reduction with a reducing agent like sodium borohydride would yield the corresponding alcohol, 5-Bromo-7-methoxychroman-4-ol. The α-carbons at the C-3 position can potentially be functionalized through enolate chemistry. For example, bromination at the C-3 position could be achieved using reagents like N-bromosuccinimide (NBS). A study on the photochemical bromination of 5-methoxy-1-indanone with NBS resulted in the formation of 3-bromo-6-methoxyindene, demonstrating the reactivity of the α-position in a related cyclic ketone. researchgate.net
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-7-methoxychroman-4-one |
| Reduction | NaBH₄, MeOH | 5-Bromo-7-methoxychroman-4-ol |
| α-Bromination | NBS, radical initiator | 3,5-Dibromo-7-methoxychroman-4-one |
This table provides hypothetical derivatization reactions based on the known reactivity of similar functional groups and scaffolds.
Modifications at the Chromanone Ring System (e.g., C-2, C-3, C-6, C-8 positions)
The chroman-4-one core is amenable to a range of chemical modifications at various positions, enabling the generation of diverse molecular architectures. While direct synthetic protocols for this compound are not extensively detailed in readily available literature, its synthesis can be inferred from established methods for related chromanones. A plausible route involves the initial synthesis of 7-hydroxychroman-4-one from resorcinol and 3-chloropropionic acid, followed by bromination at the C-5 position and subsequent methylation of the hydroxyl group. nih.gov
Modifications at the C-2 and C-3 Positions:
The heterocyclic part of the chromanone ring, specifically the C-2 and C-3 positions, is a primary site for chemical derivatization.
Aldol Condensation: The C-3 position, being adjacent to the carbonyl group, possesses acidic protons, making it susceptible to reactions with aldehydes. For instance, 7-methoxychroman-4-one readily undergoes condensation with various aldehydes in the presence of an acid catalyst like gaseous HCl to yield 3-benzylidene-7-methoxychroman-4-ones. researchgate.net This reaction is anticipated to be applicable to the 5-bromo analogue, providing a straightforward method for introducing a diverse range of substituents at the C-3 position.
Bromination: Direct bromination at the C-3 position of the parent chroman-4-one can be achieved using reagents like copper(II) bromide. nih.gov This introduces a bromine atom that can serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Radical Cascade Cyclizations: A powerful strategy for the functionalization of the C-3 position involves radical cascade cyclizations of 2-(allyloxy)arylaldehydes. These reactions, which can be initiated by various radical precursors, allow for the introduction of a wide array of substituents at the C-3 position of the newly formed chroman-4-one ring. researchgate.netmdpi.com
Introduction of Alkyl Groups at C-2: Functionalized 2-alkyl substituted chroman-4-ones can be synthesized, and these derivatives have been explored for their biological activities. gu.se
Modifications at the Aromatic Ring (C-6 and C-8 positions):
The aromatic portion of the chromanone ring can also be functionalized, although the existing bromine at C-5 and the methoxy group at C-7 will direct the position of further substitutions.
Further Halogenation: It is possible to introduce additional halogen atoms at the C-6 and C-8 positions. For example, 8-bromo-6-chloro-2-pentylchroman-4-one has been synthesized, indicating that multiple halogenations on the aromatic ring are feasible. mdpi.com
The following table summarizes some of the key modifications at the chromanone ring system:
| Position | Reaction Type | Reagents and Conditions | Potential Products |
| C-2 | Alkylation | Varies | 2-Alkyl-5-bromo-7-methoxychroman-4-ones |
| C-3 | Aldol Condensation | Aldehydes, HCl | 3-Benzylidene-5-bromo-7-methoxychroman-4-ones |
| C-3 | Bromination | Copper(II) bromide | 3,5-Dibromo-7-methoxychroman-4-one |
| C-3 | Radical Cyclization | 2-(Allyloxy)arylaldehydes, radical initiator | 3-Substituted-5-bromo-7-methoxychroman-4-ones |
| C-6, C-8 | Halogenation | Halogenating agents | Polyhalogenated-5-bromo-7-methoxychroman-4-ones |
Synthesis of Conjugates and Hybrid Molecules
The presence of a bromine atom at the C-5 position of this compound provides a crucial handle for the synthesis of more complex molecules, including conjugates and hybrids, primarily through palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is highly versatile and tolerates a wide range of functional groups, making it an ideal method for linking the chromanone scaffold to other aromatic or heteroaromatic rings to create biaryl structures. berkeley.eduorganic-chemistry.orglibretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.comlibretexts.org This reaction would allow for the introduction of various alkynyl moieties onto the C-5 position of the chromanone ring, which can then be further elaborated to construct more complex molecular architectures.
Heck Coupling: The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This provides a method to introduce vinyl groups at the C-5 position, which can serve as versatile synthetic intermediates for further transformations.
The general schemes for these palladium-catalyzed cross-coupling reactions on this compound are depicted below:
Suzuki-Miyaura Coupling:
This compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, base)--> 5-(R-C≡C)-7-methoxychroman-4-one
This compound + R-CH=CH2 --(Pd catalyst, base)--> 5-(R-CH=CH)-7-methoxychroman-4-one
Investigative Studies of Biological Activities and Effects
Modulatory Effects on Cellular Processes
The chroman-4-one scaffold is a core component of many compounds evaluated for their ability to influence cellular processes, particularly in the context of cancer.
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines
Derivatives of 7-methoxychroman-4-one have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. Specifically, (E)-3-benzylidene-7-methoxychroman-4-one derivatives have been evaluated for their activity against various cancer types. nih.gov One study focused on the design of these derivatives as cytotoxic agents, testing them against breast adenocarcinoma (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and neuroblastoma (SK-N-MC) cell lines. researchgate.net
Furthermore, the broader class of chroman-4-ones has been shown to possess antiproliferative properties. Studies have identified novel chroman-4-one-based inhibitors that exhibit effects on breast cancer (MCF-7) and lung carcinoma (A549) cells. nih.gov Other research into 3-benzylidene chroman-4-one analogs confirmed their antiproliferative efficacy in the MCF-7 breast cancer cell line. tandfonline.com
| Compound Class | Cancer Cell Line | Cancer Type | Observed Effect |
|---|---|---|---|
| (E)-3-benzylidene-7-methoxychroman-4-one derivatives | MDA-MB-231 | Breast Adenocarcinoma | Cytotoxic Activity |
| (E)-3-benzylidene-7-methoxychroman-4-one derivatives | KB | Nasopharyngeal Epidermoid Carcinoma | Cytotoxic Activity |
| (E)-3-benzylidene-7-methoxychroman-4-one derivatives | SK-N-MC | Neuroblastoma | Cytotoxic Activity |
| Novel Chroman-4-one inhibitors | MCF-7 | Breast Cancer | Antiproliferative Effects |
| Novel Chroman-4-one inhibitors | A549 | Lung Carcinoma | Antiproliferative Effects |
| 3-Benzylidene chroman-4-one analogs | MCF-7 | Breast Cancer | Antiproliferative Efficacy |
Mechanisms of Cellular Growth Inhibition
Investigations into chroman-4-one derivatives have pointed to several mechanisms underlying their anticancer effects. For certain 3-benzylidene chroman-4-one analogs, the antiproliferative activity in MCF-7 breast cancer cells was linked to the induction of apoptosis and an increase in the sub-G0/G1 cell cycle populations. tandfonline.com
For other novel chroman-4-one compounds, the mechanism of action is tied to their enzymatic inhibition profile. These compounds were found to increase the acetylation level of α-tubulin, which is consistent with the inhibition of their specific target, Sirtuin 2 (SIRT2). nih.gov This action disrupts cellular processes that are dependent on tubulin function, leading to the observed antiproliferative effects. nih.gov
Enzymatic Regulation and Interaction
The chroman-4-one structure has proven to be a versatile scaffold for designing potent and selective enzyme inhibitors.
Enzyme Inhibition Profiles
Within the scope of the reviewed scientific literature, no studies were identified that specifically link 5-Bromo-7-methoxychroman-4-one or its closely related analogs to the inhibition of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).
The chroman-4-one scaffold is a key feature of potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.gov Sirtuins are recognized as important drug targets due to their connection with pathologies like inflammation and aging-related diseases. nih.gov
Researchers have successfully developed novel chroman-4-one-based SIRT2 inhibitors, demonstrating that these compounds can retain high selectivity and potent inhibitory activity. nih.govacs.org The antiproliferative effects of these compounds in breast and lung cancer cell lines were found to correlate with their SIRT2 inhibition potency, suggesting that SIRT2 is the likely intracellular target. nih.gov
α-Glucosidase Inhibition
No studies were found that investigated the α-glucosidase inhibitory activity of this compound. While research has been conducted on other chromanone derivatives, such as 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, which was found to inhibit α-glucosidase, specific data for the bromo-substituted compound is not available.
Aromatase Inhibition
There is no available research detailing the effects of this compound on aromatase inhibition. The broader class of flavonoids and isoflavanones has been a subject of interest for aromatase inhibition, but specific studies on this particular compound have not been identified.
Interactions with Biological Macromolecules
No investigative studies on the specific interactions between this compound and biological macromolecules, such as proteins or DNA, have been published.
Anti-inflammatory Response Studies
There are no published studies that assess the anti-inflammatory properties of this compound. Research into related methoxyflavone compounds has been conducted, but data specific to this bromo-derivative is absent from the current scientific record.
Antimicrobial and Antifungal Investigations
Investigations into the antimicrobial or antifungal activity of this compound have not been reported in the available literature. While other halogenated flavonoids have been explored for such properties, this specific compound has not been a subject of published research in this area.
Antioxidant Properties and Reactive Oxygen Species Modulation
There is no available data from studies evaluating the antioxidant potential or the effects on reactive oxygen species (ROS) modulation for this compound.
Other Investigated Biological Activities
While research on this compound is specific, broader studies on related chromanone structures have revealed a variety of other potential biological activities. These investigations into analogous compounds provide a foundational understanding of the therapeutic possibilities within this chemical class.
Antiviral Effects
Direct antiviral studies on this compound are not extensively documented in publicly available research. However, investigations into the antiviral properties of the broader chromone (B188151) and chromanone family of compounds have shown promising results against several types of viruses.
Research into chromone alkaloids has identified certain derivatives with notable antiviral activity. For instance, schumannificine, a chromone secondary amine, and its derivatives have been tested for their ability to inhibit Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). Some of these derivatives demonstrated potent anti-HSV activity, and schumannificine itself showed the greatest activity against HIV among the tested compounds nih.gov. The anti-HIV mechanism is thought to involve irreversible binding to the gp120 protein nih.gov.
Furthermore, studies on synthetic chromone derivatives have also indicated antiviral potential. For example, 2-styrylchromones have been identified as a class of antirhinovirus flavonoids. The introduction of a methoxy (B1213986) group at the 3-position of the chromone ring was found to enhance the potency against both group A and group B rhinoviruses when compared to the unsubstituted counterparts nih.govresearchgate.net. While these findings are not specific to this compound, they highlight the potential for antiviral activity within the substituted chromanone chemical space.
Neuroprotective Potential
The neuroprotective potential of chromanone derivatives has been explored through their interaction with enzymes implicated in neurodegenerative diseases. Although direct studies on this compound are limited, research on analogous structures suggests possible neuroprotective mechanisms.
One area of investigation is the inhibition of monoamine oxidases (MAOs), enzymes that are linked to oxidative stress in the brain and are targets in the treatment of Parkinson's disease. A study on 4-chromanone derivatives revealed that halogen substitutions significantly influence their MAO inhibitory activity. Specifically, chloro and bromo substitution in the para position of the 4-chromanone structure resulted in submicromolar inhibition of MAO-A nih.gov. Furthermore, halogen substitution at the para position also yielded potent MAO-B inhibitors nih.gov. These findings suggest that the bromo-substitution on the chromanone scaffold could contribute to neuroprotective effects through MAO inhibition.
Another relevant target for neurodegenerative disorders is Sirtuin 2 (SIRT2). A series of substituted chroman-4-one and chromone derivatives were synthesized and evaluated as SIRT2 inhibitors. In this study, it was found that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for inhibitory activity acs.orgnih.gov. Notably, the most potent inhibitor of SIRT2 identified in this research was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM acs.orgnih.gov. This highlights the potential of bromo-substituted chromanones in the context of neuroprotection.
Below is a data table summarizing the SIRT2 inhibitory activity of selected substituted chroman-4-one derivatives.
Antimalarial Activity of Chromanone Analogues
The global health challenge of malaria has driven extensive research into novel therapeutic agents. Chromone and chromanone derivatives have emerged as a promising class of compounds with potential antimalarial properties. The mechanism of action for many of these compounds is believed to be the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite, Plasmodium falciparum.
Several studies have demonstrated the in vitro antimalarial activity of chromone and chromanone analogues. For example, two chromanone acid derivatives, caloteysmannic acid and calolongic acid, were isolated from Calophyllum wallichianum. Caloteysmannic acid exhibited moderate anti-plasmodial activity against the 3D7 strain of P. falciparum with an IC50 value of 2.16 µg/mL researchgate.net.
Another study focused on a series of chromone derivatives and their ability to inhibit β-hematin formation. The most potent compound in this study demonstrated an IC50 of 0.95 µM, which was more potent than the existing antimalarial drugs primaquine and tafenoquine, with IC50 values of 2.41 and 1.95 µM, respectively. This highlights the potential for developing new antimalarials based on the chromone scaffold that target the heme detoxification pathway of the parasite.
The following table presents the anti-plasmodial activity of selected chromanone and related compounds against Plasmodium falciparum.
Structure Activity Relationship Sar and Mechanistic Elucidation
Influence of Substituents on Biological Potency and Selectivity
The biological activity of chromanone derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. The interplay between steric, electronic, and lipophilic properties of these substituents dictates the compound's interaction with biological targets, thereby influencing its potency and selectivity.
Positional Effects of Bromine and Methoxy (B1213986) Groups
The presence and placement of the bromine and methoxy groups on the aromatic ring of the chromanone core are critical determinants of biological activity. While direct studies on 5-Bromo-7-methoxychroman-4-one are specific, broader SAR studies on related chromanones provide valuable insights. For instance, halogen substitution on the aromatic ring has been shown to influence activity. The position of a methoxy group also plays a significant role; in some series of benzylidenechromanones, a methoxy group at the meta position of a phenyl fragment resulted in higher cytotoxic activity compared to a para-substituent nih.gov. In studies of chromone (B188151) derivatives, a methoxy group at the 7-position was found to greatly impact activity nih.gov. These findings suggest that the specific arrangement of the bromo and methoxy groups in this compound likely confers a distinct biological profile.
Impact of Modifications at C-2, C-3, C-6, and C-8 of the Chromanone Core
Modifications at various positions of the chromanone core have been extensively explored to optimize biological activity.
C-2 Position: The substitution at the C-2 position significantly affects potency. Studies have shown that the inhibitory effect of 2-substituted chroman-4-ones is dependent on the length of the alkyl chain nih.govacs.org. There appears to be a space limitation for substituents at this position, with bulkier groups leading to a considerable decrease in activity nih.govacs.org.
C-3 Position: Introduction of substituents at the C-3 position has been a common strategy to enhance the biological profile of chromanones. For example, the incorporation of a pyrazoline ring into 3-arylideneflavanones, which are structurally related to chromanones, has been shown to improve cytotoxic activity nih.gov.
C-6 and C-8 Positions: Substituents at the C-6 and C-8 positions are crucial for achieving significant inhibition in certain biological assays. Unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity, highlighting the necessity of substituents on the aromatic system nih.govacs.org. Further studies revealed that the size of the substituents at these positions is important, with larger groups being necessary for significant inhibition nih.govacs.org. For instance, replacing a 6-chloro substituent with a larger 6-bromo group was well-tolerated and maintained potent inhibitory activity nih.govacs.org. The substituent at the 6-position is often considered more important for activity than that at the 8-position nih.govacs.org.
| Position | Modification Impact | Key Findings |
|---|---|---|
| C-2 | Potency Modulation | Activity is dependent on alkyl chain length; bulky groups decrease activity. nih.govacs.org |
| C-3 | Activity Enhancement | Introduction of heterocyclic rings can improve cytotoxic effects. nih.gov |
| C-6 | Crucial for Activity | Substituent presence is necessary for inhibition; larger groups are preferred. nih.govacs.org |
| C-8 | Contributes to Activity | Substituent size is important for achieving significant inhibition. nih.govacs.org |
Role of Electron-Withdrawing and Electron-Donating Groups in Activity
The electronic properties of the substituents on the chromanone ring system play a vital role in modulating biological activity. Generally, the presence of electron-withdrawing groups (EWGs) tends to enhance the biological potency of chromanone derivatives.
Studies have indicated that electron-poor chroman-4-ones are generally more potent inhibitors than their electron-rich counterparts nih.govacs.org. For example, the introduction of EWGs like halogens or a nitro group can enhance activity acs.orgnih.gov. This suggests that the bromine atom in this compound, being an EWG, likely contributes positively to its biological activity.
| Group Type | General Effect on Potency | Examples |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Enhancement | Halogens (e.g., Bromo, Chloro), Nitro acs.orgnih.gov |
| Electron-Donating Groups (EDGs) | Variable (can decrease inhibitory potency but enhance other activities like radical scavenging) | Methoxy, Amino, Acetylamino nih.govacs.orgresearchgate.net |
Stereochemical Considerations and Diastereomeric Purity
Stereochemistry is a critical factor in the biological activity of chiral molecules, as different stereoisomers can exhibit vastly different interactions with biological targets longdom.orgmdpi.comnih.govresearchgate.net. For chromanone derivatives with a chiral center, typically at the C-2 position, the spatial arrangement of substituents can significantly influence their pharmacological properties longdom.org.
In the context of SAR, it has been observed that enantiomers of a chiral chromanone can have different inhibitory activities. For instance, the (-)-enantiomer of a particular 2-substituted chroman-4-one was found to be a more potent inhibitor than its (+)-enantiomer nih.gov. This highlights the importance of diastereomeric purity in achieving optimal biological activity. The specific stereochemistry of this compound, if it possesses a chiral center, would be a crucial determinant of its biological efficacy.
Molecular Mechanisms of Action
The biological effects of chromanone derivatives are often mediated through the induction of specific cellular signaling pathways, leading to outcomes such as apoptosis.
Induction of Apoptotic Pathways (e.g., Mitochondrial Pathway, Caspase Activation)
Many chromanone and related flavonoid compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells nih.govnih.govnih.govmdpi.com. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway mdpi.comnih.gov.
The intrinsic pathway is often implicated in the mechanism of action of chromanone derivatives. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytosol nih.govplos.org. This release, in turn, activates a cascade of enzymes known as caspases.
Caspases are a family of proteases that play a central role in the execution phase of apoptosis nih.govnih.gov. Initiator caspases (e.g., caspase-9) are activated first, and they subsequently cleave and activate executioner caspases (e.g., caspase-3 and caspase-7) nih.govnih.gov. The activation of executioner caspases leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. Studies on related flavones have shown that they can induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax, leading to caspase-3-mediated apoptosis plos.orgnih.gov. It is plausible that this compound induces apoptosis through a similar mitochondria-dependent and caspase-mediated pathway.
Interference with Cell Cycle Progression
While direct evidence for this compound's effect on cell cycle progression is currently unavailable, studies on analogous compounds offer insights into potential mechanisms. For instance, research on 4',7-dimethoxyflavanone , a structurally similar compound, has demonstrated its ability to induce cell cycle arrest in human breast cancer (MCF-7) cells. This compound was shown to cause an accumulation of cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division. This arrest was associated with an increase in the levels of cyclin B1 and cyclin-dependent kinase 1 (CDK1), key regulators of the G2/M transition.
Furthermore, a different class of related compounds, N-(5-methoxyphenyl) methoxybenzenesulphonamides, has been shown to interfere with the mitotic machinery, leading to an initial G2/M arrest followed by apoptotic cell death. Although structurally distinct from this compound, these findings highlight a common mechanism of action for certain classes of compounds that target the cell cycle.
Pro-oxidant Mechanisms in Cellular Contexts
The pro-oxidant activities of this compound have not been specifically documented. However, the broader family of flavonoids, to which chromanones are related, is known for its complex redox properties, capable of acting as both antioxidants and pro-oxidants depending on the cellular environment and concentration. For example, the flavone (B191248) 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one , isolated from Bruguiera gymnorrhiza, has demonstrated antioxidant potential through its ability to inhibit DPPH radicals. The pro-oxidant effects of flavonoids are often linked to their ability to chelate metals and generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis. Without specific studies on this compound, its potential to act as a pro-oxidant remains speculative.
Receptor and Enzyme Binding Dynamics
Specific receptor or enzyme targets for this compound have not been identified in the current body of scientific literature. Research on related compounds provides some clues as to potential interactions. For instance, the aforementioned flavone from Bruguiera gymnorrhiza was found to inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in inflammatory pathways. This suggests that chromanone derivatives could potentially interact with enzymes involved in cellular signaling and inflammation.
Studies on other coumarin (B35378) derivatives, such as 5,7-dimethoxycoumarin , have shown effects on cell cycle progression in melanoma cell lines, hinting at interactions with cellular machinery that regulate cell proliferation. However, direct binding studies to specific receptors or enzymes for this and for this compound are lacking.
Computational and Theoretical Approaches in Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Research on various chroman-4-one derivatives has demonstrated their potential as inhibitors for several important protein targets. For instance, functionalized 2-alkyl substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme linked to neurodegenerative diseases and cancer. gu.seacs.org Docking studies on these inhibitors helped to propose a binding mode consistent with structure-activity relationship (SAR) data, guiding the design of compounds with improved properties. acs.org
Similarly, other chroman-4-one derivatives have been docked against targets like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net In one study, a series of new chromane (B1220400) derivatives showed good binding scores towards COX-2, indicating their potential as anti-inflammatory agents. researchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with key residues in the active site of the protein. For example, in a study of bromo-indolinone derivatives (a different heterocyclic scaffold) targeting VEGFR-2, hydrogen bonding and π-sigma interactions with active site residues like Cys773, Met769, and Leu820 were observed to be critical for binding affinity. mdpi.com
For 5-Bromo-7-methoxychroman-4-one, a hypothetical docking study would involve placing the molecule into the active site of a target protein. The methoxy (B1213986) group at the C7 position and the bromine atom at the C5 position would significantly influence its interactions. The bromine atom, capable of forming halogen bonds, could provide additional specific interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity.
Table 1: Example of Molecular Docking Data for Chromanone Derivatives Against Various Protein Targets (Note: This table is illustrative and based on data for related compounds, not this compound itself.)
| Compound Type | Protein Target | Key Interactions Observed | Reference |
| 2-Alkyl Chroman-4-ones | SIRT2 | Hydrophobic interactions, hydrogen bonds | gu.seacs.org |
| 3-(O-R) Substituted Chromanes | COX-2 | Hydrogen bonds, electrostatic interactions | researchgate.net |
| 1-Benzyl-5-bromoindolin-2-ones | VEGFR-2 | Hydrogen bonds, π-sigma interactions | mdpi.com |
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and vibrational frequencies of molecules. These theoretical calculations provide insights that are highly complementary to experimental spectroscopic data (e.g., IR, Raman, NMR). d-nb.info
Studies on bromo-substituted chromones and related structures have successfully used DFT to correlate theoretical data with experimental findings. researchgate.netscielo.br For example, a study on new 2-haloalkyl and 3-bromo substituted chromones used DFT calculations to analyze their molecular structure and vibrational spectra (IR and Raman). researchgate.net The calculated geometries and vibrational frequencies showed good agreement with data obtained from X-ray diffraction and spectroscopic measurements.
For this compound, DFT calculations using a basis set like 6-311++G(d,p) could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Predict Vibrational Spectra: Calculate the IR and Raman spectra. The characteristic vibrational frequencies for the carbonyl group (C=O), the C-Br bond, the C-O-C ether linkages, and the aromatic ring can be assigned and compared with experimental data to confirm the structure.
Analyze Electronic Properties: Calculations of Frontier Molecular Orbitals (HOMO and LUMO) can predict the molecule's reactivity, with the energy gap indicating its kinetic stability. d-nb.info Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying electrophilic and nucleophilic sites for potential reactions. scielo.br
Table 2: Illustrative Correlation of Calculated and Experimental Data for a Related Chromone (B188151) Derivative (Note: This data is based on a representative chromone and serves as an example.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, DFT) | Experimental Wavenumber (cm⁻¹, FT-IR) | Reference |
| C=O Stretch | 1670 | 1655 | nih.gov |
| Aromatic C-H Stretch | 3050-3150 | 3075 | d-nb.info |
| C-O-C Stretch | 1230 | 1245 | d-nb.info |
| C-Br Stretch | 650 | 660 | researchgate.net |
In Silico Structure-Activity Relationship (SAR) Modeling
In silico Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of compounds with their biological activity. This is a cornerstone of medicinal chemistry, allowing researchers to predict the activity of new compounds and prioritize synthetic efforts.
The chroman-4-one scaffold is an excellent candidate for SAR studies due to its synthetic tractability and the diverse biological effects observed upon substitution. nih.govresearchgate.net Research has shown that substitutions at various positions of the chromanone ring (C2, C3, C5, C6, C7, C8) can dramatically influence activity. nih.govnih.gov For instance, in a series of cytotoxic 3-benzylidenechroman-4-ones, the nature and position of substituents on both the chromanone ring and the benzylidene moiety were found to be critical for potency. mums.ac.ir A 7-hydroxy group on the chromanone ring combined with a 3-bromo-4-hydroxy-5-methoxy pattern on the benzylidene group resulted in a highly potent compound. mums.ac.ir
For this compound, an SAR study would involve synthesizing and testing a series of analogues to understand the role of the C5 and C7 substituents. Key questions to explore would include:
The role of the C5-Bromo group: Is the halogen bond potential of bromine crucial? How does its electron-withdrawing nature affect the electronic properties of the aromatic ring and, consequently, binding? Replacing bromine with other halogens (Cl, F) or a hydrogen atom would clarify its importance.
The role of the C7-Methoxy group: This group is a hydrogen bond acceptor and can influence solubility and metabolic stability. Converting it to a hydroxyl group (as in 7-hydroxychroman-4-one) or a longer alkoxy chain could significantly alter the activity profile. mums.ac.ir
Positional Isomerism: Comparing the activity of this compound with its isomers, such as 6-bromo or 8-bromo derivatives, would provide valuable information on the optimal substitution pattern for a given biological target. nih.gov
Conformational Analysis and Stability Predictions
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. The conformation of a molecule is critical as it dictates how it can interact with a biological target.
The dihydropyran ring in the chroman-4-one scaffold is not planar and can adopt several conformations. X-ray crystallography and computational studies on related compounds have shown that it typically exists in a half-chair or a slightly distorted sofa conformation. iucr.org For example, an analysis of 3-benzylidene-6-methoxychroman-4-one revealed a half-chair conformation for the six-membered heterocyclic ring. iucr.org Similarly, sakuranetin, a 5-hydroxy-7-methoxychroman-4-one derivative, was found to have a "slightly distorted sofa" conformation in its crystal structure.
Applications in Advanced Chemical and Biological Research
Utility as a Synthetic Intermediate for Complex Molecules
The presence of a bromine atom on the aromatic ring of 5-Bromo-7-methoxychroman-4-one makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.
Key Synthetic Transformations:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-compound with an organoboron reagent. This is a widely used method to introduce new aryl or vinyl groups at the 5-position of the chromanone ring, expanding the molecular diversity of potential derivatives.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes. This introduces an alkynyl moiety, which is a valuable functional group for further transformations or for its electronic properties in the final molecule.
Heck Reaction: This reaction involves the coupling of the bromo-compound with an alkene, leading to the formation of a new substituted alkene. This provides a pathway to extend the carbon framework and introduce unsaturation.
Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various amine groups. This is particularly important in medicinal chemistry, as the amine functionality is prevalent in many biologically active compounds.
The chromanone core itself is a privileged structure in drug discovery, and the ability to functionalize it at the 5-position through these reliable coupling reactions makes this compound a valuable intermediate for synthesizing a wide range of complex molecules with potential biological activity.
Development of Chemical Probes and Tools
Chemical probes are essential tools for visualizing and understanding biological processes in living systems. The chromanone scaffold can be a component of fluorescent dyes, and the reactive nature of this compound allows for its incorporation into more elaborate probe structures.
Fluorescent Probe Applications
While specific fluorescent probes derived directly from this compound are not extensively documented in dedicated studies, the general chromanone framework is known to be a part of some fluorescent molecules. The bromo-substituent provides a convenient handle to attach fluorophores or to modify the electronic properties of the chromanone system itself, potentially leading to new fluorescent compounds. The development of novel fluorescent probes often involves the strategic combination of a recognition element (for targeting a specific biomolecule) and a signaling element (the fluorophore). This compound could serve as a core structure to which these elements are attached.
Diagnostic Imaging Agent Development (e.g., Amyloid-β Plaque Targeting)
The development of imaging agents for neurodegenerative diseases like Alzheimer's is a critical area of research. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain. Small molecules that can cross the blood-brain barrier and bind to these plaques are sought after as diagnostic agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging.
Chromanone and related flavonoid structures have been investigated for their potential to bind to Aβ aggregates. The structural features of this compound, with its aromatic system and potential for hydrogen bonding, make it a candidate scaffold for the design of Aβ plaque imaging agents. The bromine atom can be replaced with a radioisotope (e.g., radioiodine or a fluorine-containing group) to create a radiotracer. The binding affinity of such derivatives to Aβ plaques would need to be experimentally determined, typically through in vitro binding assays using synthetic Aβ fibrils or in vivo studies in animal models of Alzheimer's disease.
Scaffold for Lead Compound Discovery
In drug discovery, a "scaffold" is a core molecular structure upon which a variety of substituents are attached to create a library of compounds for biological screening. The chromanone ring system is considered a "privileged scaffold" because it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov
This compound serves as an excellent starting point for generating diverse libraries of chromanone derivatives. The bromine atom allows for the introduction of a wide array of chemical groups through the cross-coupling reactions mentioned earlier. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) of chromanone derivatives against a specific biological target. For instance, libraries of compounds derived from this bromo-intermediate can be screened against panels of protein kinases, which are important targets in cancer therapy, or other enzymes and receptors implicated in various diseases. The goal is to identify "hit" compounds with promising activity, which can then be further optimized to develop "lead" compounds for potential new drugs.
Exploration in Materials Science
The application of chromanone derivatives in materials science is an emerging area of research. The rigid, planar structure of the chromanone core, combined with its electronic properties, suggests potential applications in the development of novel functional materials. For example, molecules with extended π-conjugated systems, which can be synthesized from this compound via reactions like the Sonogashira or Suzuki coupling, may exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as components of molecular sensors. The ability to precisely tune the structure and properties of these molecules through chemical synthesis is a key advantage in the rational design of new materials.
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Novel Derivatives with Enhanced Specificity
The design and synthesis of novel chromanone derivatives with improved target specificity is a primary objective in medicinal chemistry. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the chromanone core influence biological activity.
Key strategies for enhancing specificity include:
Substitution Patterns: The type, number, and position of substituents on the chromanone ring play a pivotal role in determining pharmacological activity. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), at specific positions can significantly impact the potency and selectivity of the derivatives. nih.govnih.gov SAR studies have shown that a fluorine atom at the 6-position of the chromone (B188151) core can lead to more active anticancer compounds. nih.gov Similarly, for SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for high potency. acs.org
Side Chain Modifications: Altering the length and composition of alkyl chains or introducing different functional groups at various positions can fine-tune the interaction of the molecule with its biological target. For example, in a series of SIRT2 inhibitors, an alkyl chain with three to five carbons at the 2-position was found to be crucial for high potency. acs.org
Hybrid Molecules: Combining the chromanone scaffold with other pharmacophores has emerged as a promising strategy to develop multifunctional agents. This approach aims to create hybrid molecules that can interact with multiple targets, which is particularly relevant for complex diseases like cancer and Alzheimer's disease. asianpubs.org
The synthesis of these novel derivatives often involves multi-step reaction sequences. Modern synthetic methodologies, including microwave-assisted synthesis and the use of various catalysts, are being employed to improve reaction efficiency and yield. acs.orgijrpc.com
Advanced Mechanistic Studies at the Molecular and Cellular Level
A deeper understanding of the molecular and cellular mechanisms of action of chromanone derivatives is essential for their development as therapeutic agents. While the precise mechanisms for many derivatives are still under investigation, several key pathways have been identified.
Enzyme Inhibition: Many chromanone derivatives exert their biological effects by inhibiting specific enzymes. For example, certain chromanones have been identified as effective inhibitors of enzymes associated with neurodegenerative diseases. digitellinc.com Others have shown potent inhibitory activity against protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.net
Induction of Apoptosis: In the context of cancer, a significant mechanism of action for many chromanone derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. nih.gov This can be achieved through various cellular pathways, and detailed studies are ongoing to elucidate the specific molecular triggers and signaling cascades involved.
Modulation of Signaling Pathways: Chromanone derivatives have been shown to modulate various cellular signaling pathways. For instance, some derivatives can interfere with pathways involved in inflammation and cell proliferation. Unraveling these complex interactions at the molecular level is a key area of future research.
Advanced techniques such as proteomics, genomics, and high-resolution imaging are being increasingly utilized to pinpoint the direct molecular targets and downstream effects of these compounds within the cell.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is revolutionizing drug discovery, and the study of chromanone derivatives is no exception. This integrated approach allows for a more rational and efficient design and optimization of new drug candidates.
Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule (ligand) to its target protein. Molecular docking studies have been instrumental in understanding the interactions between chromone derivatives and their biological targets, such as various enzymes and receptors. rsc.orgnih.govresearchgate.net These studies help in identifying key amino acid residues involved in binding and provide a basis for designing more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can reveal important information about the stability of the interaction and the conformational changes that may occur upon binding. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The predictions from these computational models are then validated and refined through experimental studies, creating a feedback loop that accelerates the drug discovery process. duke.edunih.gov
Exploration of Unconventional Biological Targets
While much research has focused on well-established targets like kinases and cholinesterases, the chromanone scaffold has the potential to interact with a broader range of biological molecules. The exploration of these "unconventional" targets could lead to the discovery of novel therapeutic applications.
Some emerging and less conventional targets for chromanone derivatives include:
Sirtuins: A class of proteins that play a role in aging and metabolic diseases. Certain chroman-4-one derivatives have been identified as selective inhibitors of SIRT2. acs.org
Ion Channels: These are membrane proteins that control the flow of ions across cell membranes and are involved in a wide range of physiological processes.
Nuclear Receptors: These are proteins that regulate gene expression in response to hormones and other signaling molecules.
Protein-Protein Interactions (PPIs): Disrupting specific PPIs that are critical for disease progression is an emerging therapeutic strategy. The chromanone scaffold could serve as a starting point for the design of small molecules that modulate these interactions.
Identifying and validating these novel targets will require a combination of high-throughput screening, chemical biology approaches, and advanced analytical techniques.
Sustainable Synthetic Approaches for Chromanone Derivatives
The principles of "green chemistry" are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. Developing sustainable synthetic routes for chromanone derivatives is an important future direction.
Key aspects of sustainable synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids.
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of biocatalysts (enzymes) and metal catalysts that can be recycled.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
By embracing these green chemistry principles, the synthesis of chromanone derivatives can be made more efficient, cost-effective, and environmentally friendly. researchgate.netosi.lv
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-7-methoxychroman-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized chromanone backbone. Key steps include:
- Regioselective bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperatures (0–5°C) to avoid over-bromination .
- Methoxy group introduction : Employ Williamson ether synthesis with methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C for 6–8 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C | 65–70 | 90 |
| Methoxylation | CH₃I, K₂CO₃, DMF | 75–80 | 92 |
| Purification | Hexane/EtOAc (3:1) | 85 | 98 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR in CDCl₃ to identify methoxy protons (δ 3.8–4.0 ppm) and bromine-induced deshielding of adjacent carbons (δ 45–50 ppm for C-Br) .
- X-ray crystallography : Employ SHELX-97 for structure refinement. Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 243 (C₁₀H₁₀BrO₂⁺) with isotopic patterns matching bromine .
Q. How does this compound serve as a precursor in heterocyclic chemistry?
- Methodological Answer : The compound’s keto group enables cyclocondensation with amines or hydrazines. For example:
- Pyrazole synthesis : React with hydrazine hydrate in ethanol under reflux to form brominated pyrazole derivatives. Monitor reaction progress via TLC (Rf = 0.4 in EtOAc) .
- Ring expansion : Use Grignard reagents (e.g., MeMgBr) to generate fused bicyclic structures, characterized by XRD for ring puckering analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or polymorphism. Strategies include:
- Conformational analysis : Calculate puckering parameters (amplitude q, phase angle φ) using Cremer-Pople coordinates to correlate NMR shifts with non-planar conformations .
- Temperature-dependent XRD : Collect data at 100 K to stabilize conformers and reduce thermal motion artifacts. Refine with SHELXL-2018 .
- Data Table :
| Conformer | q (Å) | φ (°) | R-factor |
|---|---|---|---|
| Chair-like | 0.25 | 30 | 0.032 |
| Twist-boat | 0.31 | 45 | 0.041 |
Q. What computational approaches predict the bioactivity of this compound analogs?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Derive Hammett constants (σ) for bromine and methoxy groups to correlate substituent effects with IC₅₀ values .
Q. How do solvent and lattice effects influence the crystallographic refinement of this compound?
- Methodological Answer :
- Solvent masking : Use OLEX2 to exclude disordered solvent molecules (e.g., ethanol) from electron density maps .
- Twinning analysis : Apply SHELXL’s TWIN command to refine data from non-merohedral twins, ensuring accurate occupancy and thermal parameters .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
